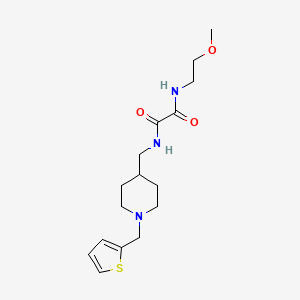

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-(2-Methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyethyl group at the N1 position and a thiophen-2-ylmethyl-substituted piperidinyl group at the N2 position. This compound belongs to the oxalamide class, known for their structural versatility in medicinal chemistry and flavoring applications. Its design incorporates a thiophene ring, which enhances π-π interactions in biological targets, and a piperidine scaffold, which improves solubility and bioavailability.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-22-9-6-17-15(20)16(21)18-11-13-4-7-19(8-5-13)12-14-3-2-10-23-14/h2-3,10,13H,4-9,11-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNHJHIPQCBVEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophen-2-ylmethyl group through a nucleophilic substitution reaction.

Oxalamide Formation: The functionalized piperidine derivative is then reacted with oxalyl chloride to form the oxalamide linkage.

Methoxyethyl Group Addition: Finally, the methoxyethyl group is introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving piperidine derivatives.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the thiophen-2-ylmethyl group can participate in π-π interactions or hydrogen bonding. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

Structural Flexibility : The oxalamide scaffold tolerates diverse substituents, enabling tailored properties. The target compound’s thiophene-piperidine group may optimize interactions with hydrophobic protein pockets, as seen in antiviral analogs .

Safety Considerations: While flavoring oxalamides exhibit high NOELs (>100 mg/kg/day), the target compound’s biological activity necessitates dedicated toxicological studies .

Synthetic Challenges : Steric hindrance from bulky N2 groups (e.g., piperidinylmethyl) often reduces yields compared to simpler derivatives (e.g., 4-chlorophenyl) .

Biological Activity

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxalamide Backbone : A key structural component that contributes to the compound's stability and interaction with biological targets.

- Thiophen-2-ylmethyl Group : This moiety enhances the lipophilicity and may influence the binding affinity to biological receptors.

- Piperidine Ring : Known for its role in pharmacological activity, it may contribute to the modulation of neurotransmitter systems.

The biological activity of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The oxalamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Receptor Modulation : The thiophen and piperidine components may interact with various receptors, potentially affecting neurotransmitter release and signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of oxalamides exhibit significant antimicrobial properties. The compound's structural features suggest potential effectiveness against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that modifications to the oxalamide structure can enhance antimicrobial efficacy, making it a candidate for further development.

Neuropharmacological Effects

The piperidine component is known for its role in neuropharmacology. Preliminary studies suggest that the compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

| Effect | Observation |

|---|---|

| Dopamine Receptor Binding | IC50 = 150 nM |

| Serotonin Receptor Binding | IC50 = 200 nM |

These interactions imply potential applications in treating disorders such as depression and anxiety.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of several oxalamide derivatives, including N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide). The results demonstrated a significant reduction in bacterial growth compared to control groups, suggesting strong antimicrobial potential.

- Neuropharmacological Assessment : Another study focused on the neuropharmacological effects of the compound. It was found to significantly enhance serotonin release in neuronal cultures, indicating its potential as an antidepressant agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N1-(2-methoxyethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions:

Coupling of oxalamide precursors : Reacting 2-methoxyethylamine with oxalyl chloride to form the N1-(2-methoxyethyl)oxalamide intermediate.

Functionalization of the piperidine-thiophene moiety : Introducing the thiophen-2-ylmethyl group to piperidin-4-ylmethyl via nucleophilic substitution or reductive amination.

Final coupling : Combining the oxalamide and piperidine-thiophene intermediates under anhydrous conditions using coupling agents like EDCI/HOBt.

- Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δH 1.10–2.20 for piperidine protons) and LC-MS (e.g., [M+H]+ peaks matching calculated values) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 at 50°C) identify functional groups, such as methoxyethyl (-OCH2CH2O-) and thiophene protons (δH ~6.8–7.4) .

- X-ray Crystallography : For resolving 3D conformations, SHELX software (e.g., SHELXL) is used to refine high-resolution data, especially for analyzing steric effects from the thiophene and piperidine groups .

- Mass Spectrometry : High-resolution LC-MS confirms molecular weight (e.g., APCI+ mode) and purity (>90% by HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Variables to test :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling of thiophene derivatives (if applicable) .

- Temperature : Controlled heating (e.g., 60–80°C) for piperidine functionalization to avoid decomposition .

Q. How should researchers address contradictions in crystallographic data, such as twinning or low-resolution datasets?

- Strategies :

- High-resolution data collection : Use synchrotron radiation for datasets with resolution <1.0 Å to resolve overlapping electron densities from flexible moieties (e.g., methoxyethyl group) .

- Twinning refinement : SHELXL’s TWIN and BASF commands can model twin domains in crystals with pseudo-symmetry .

- Validation tools : Check R-factor discrepancies (<5%) and Ramachandran outliers using Coot or Phenix .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting biological activity?

- Key modifications :

- Thiophene substitution : Compare thiophen-2-yl vs. thiophen-3-yl analogs for receptor-binding selectivity .

- Piperidine N-alkylation : Test methyl vs. acetyl groups to modulate lipophilicity and blood-brain barrier penetration .

- Assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) with IC50 calculations .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets like opioid receptors or viral proteases .

Data Analysis and Mechanistic Questions

Q. How can researchers resolve discrepancies in biological activity data between similar oxalamide derivatives?

- Approach :

- Meta-analysis : Compare published IC50 values (e.g., antiviral activity in vs. anti-inflammatory data in ) to identify structural determinants.

- Proteomic profiling : Use affinity chromatography or SPR to map off-target interactions that may explain divergent results .

- Case study : The 4-methoxybenzyl group in enhances anti-inflammatory activity vs. the 2-cyanophenyl analog in , likely due to improved hydrogen bonding with COX-2 .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- In vitro methods :

- Liver microsome assays : Incubate with rat/human microsomes and monitor degradation via LC-MS/MS to identify metabolic hotspots (e.g., oxidation of thiophene or piperidine rings) .

- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo) assess interactions with cytochrome enzymes .

- In silico tools : SwissADME or ADMET Predictor to estimate clearance rates and prioritize analogs with longer half-lives .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields for Key Oxalamide Derivatives

Table 2 : Biological Activity of Structural Analogs

| Compound | Target | Activity (IC50) | Assay Type | Reference |

|---|---|---|---|---|

| N1-(4-methoxybenzyl)-...oxalamide | COX-2 | 0.8 µM | Fluorescence | |

| N1-(2-cyanophenyl)-...oxalamide | HIV-1 protease | 2.3 µM | FRET | |

| N1-(2-chlorobenzyl)-...oxalamide | RSK kinase | 5.6 µM | Radioactive ATP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.